

Enerisant Hydrochloride: A Technical Deep Dive into its Mechanism of Action

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Compound of Interest

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Abstract

Enerisant hydrochloride (TS-091) is a novel, potent, and highly selective histamine H3 receptor antagonist and inverse agonist. This technical guide provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, downstream signaling effects, and the preclinical and clinical evidence that underpins its therapeutic potential, particularly in the treatment of narcolepsy. Through a synthesis of available data, this document aims to serve as a detailed resource for professionals in the field of neuroscience and drug development.

Introduction

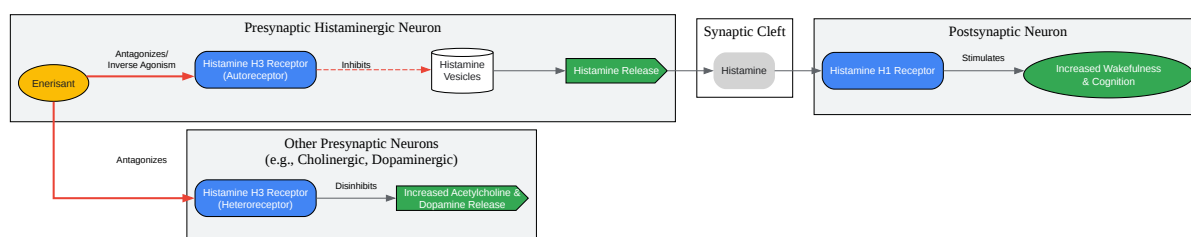
Enerisant, also known by its developmental code TS-091, is a promising therapeutic agent targeting the histamine H3 receptor.^[1] The H3 receptor is a critical presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other key neurotransmitters involved in the sleep-wake cycle and cognitive functions.^{[1][2]} By antagonizing this receptor, enerisant promotes wakefulness and enhances cognition, making it a candidate for treating disorders such as narcolepsy.^{[3][4]} This document will explore the intricate details of its pharmacodynamics and the experimental evidence that elucidates its mechanism of action.

Molecular Mechanism of Action

Enerisant functions as a competitive antagonist and inverse agonist at the histamine H3 receptor.[4][5] In vitro studies have demonstrated its high affinity and selectivity for both human and rat H3 receptors.[4] As an antagonist, it blocks the binding of endogenous histamine to the H3 receptor. As an inverse agonist, it reduces the receptor's basal activity. This dual action effectively disinhibits histaminergic neurons, leading to an increased release of histamine in key brain regions.[4]

Signaling Pathway

The primary action of enerisant at the presynaptic H3 receptor initiates a cascade of downstream effects. By blocking the inhibitory feedback loop, enerisant enhances the synthesis and release of histamine from presynaptic neurons. This, in turn, leads to increased stimulation of postsynaptic histamine H1 receptors, which are crucial for promoting wakefulness.[6] Furthermore, the disinhibition of histaminergic neurons leads to an increased release of other important neurotransmitters, including acetylcholine and dopamine, in cortical regions.[3][4] This broader neurochemical effect likely contributes to its pro-cognitive properties.[4]



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Caption: Signaling pathway of **enerisant hydrochloride**.

Quantitative Pharmacological Data

The potency and selectivity of enerisant have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Receptor Binding and Activity

Parameter	Species	Value	Reference
IC50 (vs. hH3R)	Human	2.89 nM	[5] [7]
IC50 (vs. rH3R)	Rat	14.5 nM	[5] [7]
[35S]GTPyS Binding (vs. hH3R) IC50	Human	1.06 nM	[7]
[35S]GTPyS Binding (vs. rH3R) IC50	Rat	10.05 nM	[7]
Basal [35S]GTPyS Binding (hH3R) EC50	Human	0.357 nM	[7]
Selectivity over other Histamine Receptors	Human	>3,000-fold	[1] [2]

Table 2: In Vivo Receptor Occupancy and Neurochemical Effects

Parameter	Species	Dose	Effect	Reference
H3 Receptor Occupancy (ED50)	Rat	0.78 mg/kg (p.o.)	Half-maximal receptor occupancy in the frontal cortex	[5]
Extracellular Histamine Levels	Rat	1 mg/kg (s.c.)	Increased levels in the posterior hypothalamus	[5]
Extracellular Dopamine & Acetylcholine	Rat	1 mg/kg (i.p.)	Increased levels in the medial prefrontal cortex	[5]
H3 Receptor Occupancy (PET)	Human	5 mg	High initial occupancy (>85%)	[8]
H3 Receptor Occupancy (PET)	Human	12.5 - 25 mg	Persistently high occupancy (>85%)	[8]

Experimental Methodologies

The characterization of enerisant's mechanism of action has been supported by a range of experimental protocols, from in vitro binding assays to in vivo behavioral studies and human imaging.

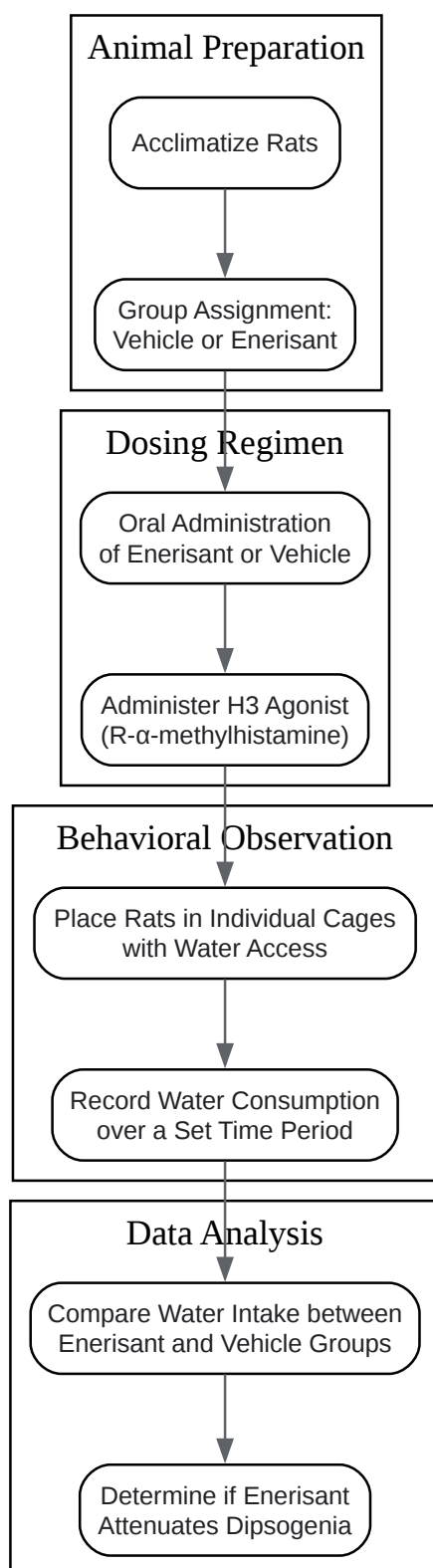
In Vitro Receptor Affinity and Functional Assays

- **Receptor Binding Assays:** The affinity of enerisant for histamine H3 receptors was determined using radioligand binding assays. These experiments typically involve incubating cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the unlabeled test compound (enerisant). The concentration of enerisant that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[5]
[7]

- **[35S]GTPyS Binding Assays:** This functional assay measures the activation of G-protein coupled receptors. In the presence of an agonist, the receptor facilitates the exchange of GDP for [35S]GTPyS on the G α subunit. As an antagonist, enerisant's ability to inhibit agonist-stimulated [35S]GTPyS binding is measured. As an inverse agonist, its ability to inhibit the basal [35S]GTPyS binding is quantified.[7]

In Vivo Neurochemical and Behavioral Studies in Rodents

- **Microdialysis:** This technique was used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving rats. Probes were implanted in areas like the posterior hypothalamus and medial prefrontal cortex to sample the extracellular fluid before and after the administration of enerisant. The collected samples were then analyzed to quantify changes in histamine, dopamine, and acetylcholine levels.[4][5]
- **R- α -methylhistamine-induced Dipsogenia:** This in vivo model assesses the antagonist activity of H3 receptor ligands. R- α -methylhistamine is an H3 receptor agonist that induces drinking behavior (dipsogenia) in rats. The ability of orally administered enerisant to attenuate this response was evaluated.[4][5]
- **Cognitive Function Tests:** The pro-cognitive effects of enerisant were assessed using tests such as the social recognition test and the novel object recognition test in rats. These tests evaluate different aspects of memory and cognition.[4]



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Caption: Experimental workflow for the R- α -methylhistamine-induced dipsogenia model.

Human Positron Emission Tomography (PET) Studies

To determine the in vivo receptor occupancy in humans, PET studies were conducted using a specific radioligand for the H3 receptor, [11C]TASP457.[8] Healthy male subjects received a baseline PET scan, followed by oral administration of **enerisant hydrochloride**. Subsequent PET scans were performed to measure the displacement of the radioligand, allowing for the calculation of H3 receptor occupancy at different doses and time points.[8] These studies are crucial for understanding the pharmacokinetic/pharmacodynamic relationship and for dose selection in clinical trials.[8][9]

Clinical Implications and Pharmacokinetics

Clinical trials in patients with narcolepsy have been conducted to evaluate the efficacy and safety of enerisant.[1][2] While some studies showed partial efficacy, determining the optimal dose has been challenging due to interindividual variability in response and adverse events like insomnia at higher doses.[1][2]

Enerisant exhibits a favorable pharmacokinetic profile. It is rapidly absorbed after oral administration and is minimally metabolized in humans.[6] A significant portion (64.5% to 89.9%) of the administered dose is excreted unchanged in the urine within 48 hours.[6][10] This suggests a low potential for drug-drug interactions mediated by cytochrome P450 enzymes.[2][10]

Conclusion

Enerisant hydrochloride is a potent and selective histamine H3 receptor antagonist/inverse agonist with a well-defined mechanism of action. By blocking presynaptic H3 autoreceptors and heteroreceptors, it increases the release of histamine, acetylcholine, and dopamine in the brain. This neurochemical modulation translates into wake-promoting and pro-cognitive effects, which have been demonstrated in preclinical models. Human PET studies have confirmed target engagement in the brain. While clinical development is ongoing to optimize the therapeutic window, the robust preclinical data and favorable pharmacokinetic profile of enerisant underscore its potential as a valuable therapeutic agent for disorders of hypersomnolence.

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